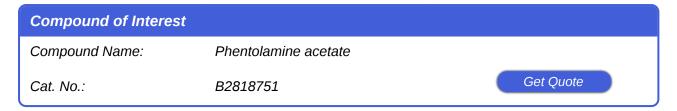


Phentolamine Acetate: A Comprehensive Technical Review of its Molecular and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Phentolamine acetate, an important alpha-adrenergic antagonist, plays a significant role in various pharmacological applications. This document provides an in-depth technical guide to the core molecular and chemical properties of **phentolamine acetate**. It includes a detailed summary of its quantitative data, methodologies for key experimental characterizations, and a visual representation of its signaling pathway and experimental workflows. This guide is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and academic research.

Introduction

Phentolamine is a potent, non-selective, reversible alpha-adrenergic receptor antagonist.[1][2] [3] It exerts its pharmacological effects by blocking both $\alpha 1$ - and $\alpha 2$ -adrenergic receptors, leading to vasodilation and a subsequent reduction in blood pressure.[2][4][5] While commonly available as a mesylate or hydrochloride salt for clinical use, the acetate salt also finds utility in research settings.[6][7][8][9] Understanding the fundamental molecular and chemical properties of **phentolamine acetate** is crucial for its application in experimental studies and for the development of new therapeutic agents.



Molecular and Chemical Properties

The core chemical and physical characteristics of phentolamine and its acetate salt are summarized below. For comparative purposes, data for the more extensively characterized phentolamine free base and its mesylate and hydrochloride salts are also included where available.

Quantitative Data Summary

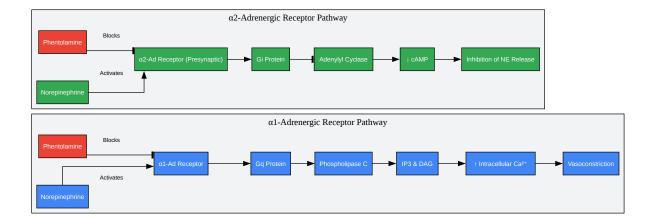
Property	Phentolamine	Phentolamine	Phentolamine	Phentolamine
	Acetate	(Free Base)	Mesylate	Hydrochloride
Molecular	C19H23N3O3[7]	C17H19N3O[1]	C18H23N3O4S[C17H19N3O ·
Formula	[8]	[3]	10]	HCl[11][12]
Molecular Weight	341.40 g/mol [6]	281.36 g/mol [1]	377.46 g/mol [10]	317.81 g/mol [11]
	[9]	[3]	[11]	[12]
Melting Point	Not explicitly found	174-175 °C[11]	177-182 °C[10] [11]	239-240 °C[11] [12][13]
Solubility	Soluble in DMSO (55 mg/mL)[8]	Relatively insoluble in water[14]	Soluble in water (1g/50mL), ethanol (1g/23mL), and DMSO (30 mg/mL)[11][15] [16]	Soluble in water (1g/50mL) and alcohol (1g/70mL); practically insoluble in acetone and ethyl acetate[11] [12][13]
pH of 1% Aqueous Solution	Not explicitly found	Not applicable	4.5 - 5.5[11]	4.5 - 5.5[11][13]

Signaling Pathway of Phentolamine

Phentolamine functions as a competitive antagonist at both $\alpha 1$ - and $\alpha 2$ -adrenergic receptors. Its blockade of these receptors disrupts the normal signaling cascade of endogenous catecholamines like norepinephrine and epinephrine.



- α1-Adrenergic Receptor Blockade: In vascular smooth muscle, α1 receptors are coupled to Gq proteins. Their activation by catecholamines leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to vasoconstriction. Phentolamine blocks this pathway, resulting in vasodilation and a decrease in peripheral resistance.[4][17]
- α2-Adrenergic Receptor Blockade: Presynaptic α2 receptors are coupled to Gi proteins and act as a negative feedback mechanism, inhibiting further release of norepinephrine from the nerve terminal. Phentolamine's blockade of these receptors leads to an increased release of norepinephrine, which can result in an increased heart rate (tachycardia) due to the stimulation of cardiac β1-adrenergic receptors.[1][4]



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Caption: Phentolamine's dual blockade of $\alpha 1$ and $\alpha 2$ adrenergic signaling pathways.



Experimental Protocols

Detailed experimental protocols for the characterization of **phentolamine acetate** are crucial for reproducible research. The following sections outline the methodologies for determining key chemical properties.

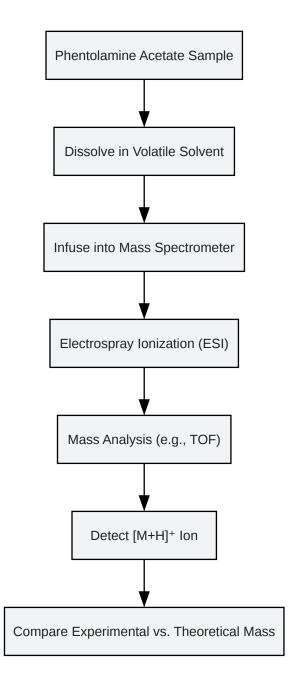
Determination of Molecular Weight by Mass Spectrometry

Objective: To confirm the molecular weight of phentolamine acetate.

Methodology:

- Sample Preparation: A dilute solution of phentolamine acetate is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.
- Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed to generate protonated molecular ions [M+H]+.
- Analysis: The mass-to-charge ratio (m/z) of the ions is measured. The molecular weight of the phentolamine cation (C17H20N3O+) is determined, and the presence of the acetate counter-ion can be inferred.
- Data Interpretation: The experimentally determined monoisotopic mass is compared to the theoretical calculated mass of the protonated molecule.





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Caption: Experimental workflow for molecular weight determination by mass spectrometry.

Determination of Melting Point

Objective: To determine the temperature at which **phentolamine acetate** transitions from a solid to a liquid.

Methodology:



- Sample Preparation: A small amount of finely powdered, dry phentolamine acetate is packed into a capillary tube.
- Instrumentation: A calibrated melting point apparatus is used.
- Measurement: The capillary tube is placed in the apparatus, and the temperature is slowly increased (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample is liquid.

Determination of Solubility

Objective: To quantify the solubility of **phentolamine acetate** in various solvents.

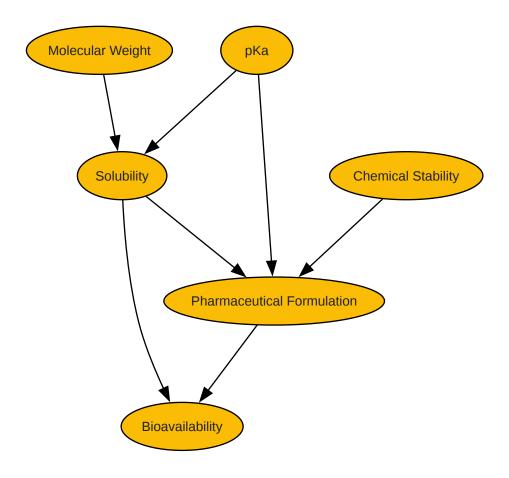
Methodology (Shake-Flask Method):

- Sample Preparation: An excess amount of **phentolamine acetate** is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: The saturated solution is filtered to remove any undissolved solid.
- Quantification: The concentration of phentolamine acetate in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Logical Relationships of Chemical Properties

The chemical properties of **phentolamine acetate** are interconnected and influence its behavior in various applications.





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Caption: Interrelationship of key chemical properties of **phentolamine acetate**.

Conclusion

This technical guide has provided a comprehensive overview of the molecular weight and chemical properties of **phentolamine acetate**. The presented data, experimental methodologies, and pathway visualizations offer a foundational resource for researchers and professionals in the field. A thorough understanding of these properties is essential for the effective use of **phentolamine acetate** in research and for the development of novel therapeutics targeting the adrenergic system.

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